molecular formula C12H12N2O3 B8172139 Methyl 3-(((1H-pyrazol-4-yl)oxy)methyl)benzoate

Methyl 3-(((1H-pyrazol-4-yl)oxy)methyl)benzoate

Cat. No.: B8172139
M. Wt: 232.23 g/mol
InChI Key: DQPHWEBUVSGPIM-UHFFFAOYSA-N
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Description

Methyl 3-(((1H-pyrazol-4-yl)oxy)methyl)benzoate is an organic compound that features a pyrazole ring attached to a benzoate ester. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the pyrazole ring, a five-membered heterocyclic structure containing two nitrogen atoms, imparts unique chemical properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(((1H-pyrazol-4-yl)oxy)methyl)benzoate typically involves the reaction of 3-hydroxybenzoic acid methyl ester with 1H-pyrazole-4-methanol. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide. The reaction mixture is heated to facilitate the formation of the ester linkage between the benzoate and pyrazole moieties.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(((1H-pyrazol-4-yl)oxy)methyl)benzoate can undergo various chemical reactions, including:

    Oxidation: The pyrazole ring can be oxidized under specific conditions to form corresponding pyrazole oxides.

    Reduction: Reduction reactions can target the ester group, converting it to the corresponding alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.

Major Products Formed

    Oxidation: Pyrazole oxides.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 3-(((1H-pyrazol-4-yl)oxy)methyl)benzoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.

    Industry: Utilized in the development of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of Methyl 3-(((1H-pyrazol-4-yl)oxy)methyl)benzoate involves its interaction with specific molecular targets. The pyrazole ring can form hydrogen bonds and other interactions with enzymes and receptors, modulating their activity. This compound may inhibit or activate certain pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-(((1H-pyrazol-3-yl)oxy)methyl)benzoate: Similar structure but with a different substitution pattern on the pyrazole ring.

    Ethyl 3-(((1H-pyrazol-4-yl)oxy)methyl)benzoate: Similar structure with an ethyl ester instead of a methyl ester.

    Methyl 3-(((1H-pyrazol-4-yl)oxy)ethyl)benzoate: Similar structure with an ethyl linker instead of a methylene linker.

Uniqueness

Methyl 3-(((1H-pyrazol-4-yl)oxy)methyl)benzoate is unique due to its specific substitution pattern and the presence of both a pyrazole ring and a benzoate ester. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

methyl 3-(1H-pyrazol-4-yloxymethyl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O3/c1-16-12(15)10-4-2-3-9(5-10)8-17-11-6-13-14-7-11/h2-7H,8H2,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQPHWEBUVSGPIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC(=C1)COC2=CNN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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